7-Bromo-3-methyl-1-benzothiophene

Regioselective Synthesis Cross-Coupling Chemistry Structure-Activity Relationships

7-Bromo-3-methyl-1-benzothiophene (CAS 17514-70-4) is a heterocyclic organic compound within the benzo[b]thiophene class, characterized by a fused benzene-thiophene bicyclic core with a bromine substituent at the 7-position and a methyl group at the 3-position. Its molecular formula is C9H7BrS, with a molecular weight of 227.12 g/mol.

Molecular Formula C9H7BrS
Molecular Weight 227.12 g/mol
CAS No. 17514-70-4
Cat. No. B096960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-methyl-1-benzothiophene
CAS17514-70-4
Molecular FormulaC9H7BrS
Molecular Weight227.12 g/mol
Structural Identifiers
SMILESCC1=CSC2=C1C=CC=C2Br
InChIInChI=1S/C9H7BrS/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5H,1H3
InChIKeyZECXKOZLYDEAIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3-methyl-1-benzothiophene CAS 17514-70-4: Technical Baseline and Structural Specifications


7-Bromo-3-methyl-1-benzothiophene (CAS 17514-70-4) is a heterocyclic organic compound within the benzo[b]thiophene class, characterized by a fused benzene-thiophene bicyclic core with a bromine substituent at the 7-position and a methyl group at the 3-position . Its molecular formula is C9H7BrS, with a molecular weight of 227.12 g/mol [1]. The compound is typically supplied as a liquid at room temperature, with a reported boiling point of 302.3 °C at 760 mmHg and a density of 1.561 g/cm³ . The bromine atom at the 7-position serves as a versatile synthetic handle for cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse aryl, amine, or alkyne moieties at this position .

Why Generic Substitution of 7-Bromo-3-methyl-1-benzothiophene Fails: Structural Nuance and Synthetic Implications


In-class benzo[b]thiophene derivatives cannot be simply interchanged due to the precise positional and electronic requirements dictated by the bromine and methyl substitution pattern. The 7-bromo-3-methyl substitution creates a unique regioisomeric profile with distinct reactivity characteristics compared to alternative halogenated or methylated benzothiophenes [1]. Specifically, the bromine atom at the 7-position (ortho to the ring junction and meta to the sulfur atom) provides a sterically accessible yet electronically distinct site for cross-coupling reactions, while the 3-methyl group influences the electronic density of the thiophene ring and directs electrophilic substitution to specific positions . Attempts to substitute this compound with 5-bromo-3-methyl, 6-bromo-3-methyl, or 7-chloro-3-methyl analogs would result in divergent downstream products due to altered regioselectivity in coupling reactions and different physicochemical properties affecting purification and formulation .

7-Bromo-3-methyl-1-benzothiophene: Quantitative Differentiation Evidence for Procurement Decisions


Structural Isomer Differentiation: 7-Bromo-3-methyl vs. 6-Bromo-3-methyl vs. 5-Bromo-3-methyl Benzothiophene

7-Bromo-3-methyl-1-benzothiophene differs fundamentally from its regioisomers (e.g., 6-bromo-3-methyl and 5-bromo-3-methyl) in both steric accessibility and electronic properties . The 7-position (peri to the ring junction and adjacent to the sulfur atom) presents unique reactivity in palladium-catalyzed cross-coupling reactions compared to the 5- or 6-positions .

Regioselective Synthesis Cross-Coupling Chemistry Structure-Activity Relationships

Halogen Differentiation: 7-Bromo-3-methyl vs. 7-Chloro-3-methyl Benzothiophene in Cross-Coupling Reactivity

7-Bromo-3-methyl-1-benzothiophene contains a bromine atom at the 7-position, which provides significantly different reactivity in cross-coupling reactions compared to the 7-chloro analog . The C-Br bond (bond dissociation energy approximately 70-80 kcal/mol) is more readily activated in palladium-catalyzed oxidative addition compared to the C-Cl bond (bond dissociation energy approximately 95-100 kcal/mol), enabling milder reaction conditions and broader substrate scope [1].

Suzuki Coupling Bromine vs. Chlorine Leaving Groups Medicinal Chemistry Building Blocks

LogP and Physicochemical Differentiation from Other Benzothiophene Scaffolds

The target compound exhibits a calculated LogP (XLogP) of 4.0 and a topological polar surface area (TPSA) of 28.2 Ų [1]. These physicochemical parameters are critical for applications in medicinal chemistry where balanced lipophilicity is required for membrane permeability without excessive hydrophobicity leading to poor solubility or high metabolic clearance [2].

Lipophilicity Drug-Likeness Physicochemical Properties

7-Bromo-3-methyl-1-benzothiophene CAS 17514-70-4: Evidence-Based Application Scenarios


Medicinal Chemistry: Building Block for Kinase Inhibitor and GPCR Ligand Synthesis

7-Bromo-3-methyl-1-benzothiophene serves as a privileged scaffold building block for the construction of benzothiophene-containing pharmaceutical candidates, particularly kinase inhibitors and GPCR ligands . The 7-bromo position provides a reactive site for Suzuki-Miyaura cross-coupling to introduce diverse aryl and heteroaryl groups, while the 3-methyl group contributes hydrophobic contacts in target binding pockets . The calculated LogP of 4.0 and TPSA of 28.2 Ų suggest the scaffold is suitable for CNS-penetrant drug discovery programs where moderate lipophilicity and low polar surface area are desirable [1].

Organic Synthesis: Versatile Intermediate for Palladium-Catalyzed Cross-Coupling Reactions

As a halogenated benzothiophene building block, this compound is specifically designed for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling . The bromine atom at the 7-position offers a balance of stability and reactivity, enabling oxidative addition under standard coupling conditions without requiring specialized ligands or elevated temperatures required for chloro-analogs . This makes the compound suitable for both library synthesis in drug discovery and scale-up applications in process chemistry.

Academic Research: Scaffold Diversification and Chemical Biology Probes

Academic research laboratories utilize 7-bromo-3-methyl-1-benzothiophene as a starting material for scaffold diversification studies, generating focused libraries of benzothiophene derivatives for biological screening . The compound's availability as a single, well-defined regioisomer eliminates the need for regioisomeric separation, reducing purification burden and increasing synthetic throughput . Its physical state as a liquid at room temperature facilitates accurate dispensing and handling in parallel synthesis workflows.

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